Taxifolin 7-O-rhamnoside
Overview
Description
Taxifolin 7-O-rhamnoside, also known as Taxifolin 7-O-α-L-rhamnoside, is a flavonoid isolated from Hypericum japonicum . It shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
Molecular Structure Analysis
The molecular formula of Taxifolin 7-O-rhamnoside is C21H22O11 . The molecular weight is 450.39 . The chemical structure is consistent with the structure identified through H-NMR .Chemical Reactions Analysis
Taxifolin can be produced from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated to achieve the deglycosylation reaction .Physical And Chemical Properties Analysis
Taxifolin 7-O-rhamnoside is a solid, off-white to light yellow in color . It is soluble in DMSO (70 mg/mL) and water (14 mg/mL) . It should be stored at 4°C and protected from light .Scientific Research Applications
Health-Promoting Effects
Taxifolin, a flavonoid found in various plants and commercial preparations, has shown potential in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Notably, its anti-cancer activity stands out in various in vitro and in vivo models. Ongoing research focuses on its pharmacokinetics and safety for human use (Sunil & Xu, 2019).
Cardiovascular Protection
Taxifolin has been studied for its cardioprotective effects against myocardial ischemia/reperfusion injury. It enhances ventricular recovery, regulates oxidative stress, and attenuates apoptosis, indicating its potential in cardiovascular therapy (Tang et al., 2019).
Antibacterial Activity
Taxifolin-7-O-α-L-rhamnopyranoside enhances the efficacy of certain antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its role in combinatory therapy for MRSA infections (An et al., 2011).
Neuroprotective Potential
Research indicates that taxifolin may offer therapeutic potentials for cerebral amyloid angiopathy, Alzheimer’s disease, and other neurodegenerative diseases. Its anti-oxidant and anti-glycation activities contribute to inhibiting amyloid-β fibril formation and improving cerebral blood flow (Tanaka et al., 2019).
Antioxidant and Anti-Inflammatory Effects
Studies have shown taxifolin's effectiveness in reducing cerebral ischemia-reperfusion injury in rats, highlighting its anti-oxidative and anti-inflammatory properties. It modulates NF-kappa B activation, a key factor in inflammatory response (Wang et al., 2006).
Production Alternatives
New methods for taxifolin production have been explored, such as biotransformation of astilbin (taxifolin-3-o-rhamnoside) using Aspergillus fumigatus, offering alternative production methods (Mei et al., 2022).
Cancer Therapy
Taxifolin has demonstrated potential in inhibiting the proliferation, migration, and invasion of breast cancer cells. It promotes the mesenchymal to epithelial transition and interferes with β-catenin signaling, supporting its use in cancer therapy (Li et al., 2019).
Dental Health
In the context of dental health, taxifolin has shown positive effects on alveolar bone in experimental periodontitis in rats. It reduces apoptosis and improves bone formation, suggesting its role in dental therapeutics (Alpan et al., 2020).
Allergic Inflammation
Taxifolin exhibits anti-inflammatory and anti-allergic effects on mast cells, reducing allergic reactions. It inhibits degranulation and production of inflammatory mediators, indicating its potential in treating allergic and inflammatory diseases (Pan et al., 2019).
Osteogenic Differentiation
Studies have revealed taxifolin's ability to enhance the osteogenic differentiation of human bone marrow mesenchymal stem cells, suggesting its role in bone health and potential in treating osteoporosis (Wang et al., 2017).
Safety And Hazards
Future Directions
Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-FHXNIQKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 7-O-rhamnoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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